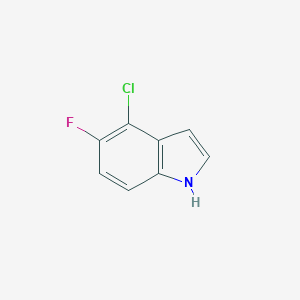

4-chloro-5-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYZSKJQXNCPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469344 | |

| Record name | 4-chloro-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-02-6 | |

| Record name | 4-Chloro-5-fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-Fluoro-1H-Indole

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity.[3][4][5][6][7] This guide provides a comprehensive technical overview of a robust synthetic pathway to 4-chloro-5-fluoro-1H-indole, a valuable and functionalized building block for drug discovery. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed experimental protocol, and outline a rigorous analytical workflow for the unambiguous characterization of the final product. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a practical and scientifically grounded understanding of synthesizing and validating substituted indole intermediates.

Strategic Approach to Synthesis: The Fischer Indole Synthesis

For the construction of the this compound ring system, the Fischer indole synthesis stands out as one of the most reliable and historically significant methods.[8][9] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[9][10] Its versatility and tolerance for a wide range of functional groups make it an ideal choice for this target.

Retrosynthetic Analysis & Mechanistic Rationale

The core transformation relies on the formation of a C-C bond between the aromatic ring and the enamine-equivalent portion of the hydrazone. The mechanism is understood to proceed through several key steps after the initial formation of the phenylhydrazone from (3-chloro-4-fluorophenyl)hydrazine and a suitable carbonyl compound.

The key mechanistic steps are:

-

Hydrazone Formation: Condensation of the arylhydrazine with an aldehyde or ketone.

-

Tautomerization: The hydrazone isomerizes to its corresponding enehydrazine tautomer. This step is crucial as it positions the atoms for the subsequent rearrangement.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond, yielding a di-imine intermediate.[9][11]

-

Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the terminal amine onto one of the imine carbons to form a five-membered ring aminal.

-

Elimination of Ammonia: Finally, the acid catalyst facilitates the elimination of an ammonia molecule, leading to the formation of the stable, aromatic indole ring.[11]

Proposed Synthetic Workflow

The following diagram outlines the proposed synthetic pathway for this compound using the Fischer methodology.

Caption: Proposed Fischer Indole Synthesis Workflow.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure based on established Fischer indole synthesis methodologies.[12] Researchers should perform initial small-scale trials to optimize conditions.

Materials and Reagents

-

(3-Chloro-4-fluorophenyl)hydrazine hydrochloride

-

Glyoxylic acid monohydrate

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol (EtOH)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

Step A: In Situ Hydrazone Formation and Cyclization

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (3-chloro-4-fluorophenyl)hydrazine hydrochloride (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as toluene or ethanol (approx. 10 mL per gram of hydrazine).

-

Carbonyl Addition: Add glyoxylic acid monohydrate (1.1 eq) to the suspension. Using glyoxylic acid will lead to an indole-2-carboxylic acid, which can then be decarboxylated. For a direct synthesis (more complex), a protected acetaldehyde equivalent might be used.

-

Initial Reflux: Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone intermediate. This can be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Addition: Cool the reaction mixture slightly. Cautiously add the acid catalyst. For polyphosphoric acid (PPA), it can often serve as both catalyst and solvent. Alternatively, a Lewis acid like ZnCl₂ (2-3 eq) can be added.[9]

-

Expertise Note: PPA is highly viscous and the reaction can be exothermic. Addition should be slow and controlled. ZnCl₂ must be anhydrous as water can inhibit the reaction.

-

-

Cyclization: Heat the reaction mixture to a higher temperature (typically 100-160 °C, depending on the catalyst) for 2-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase), observing the consumption of the hydrazone and the appearance of a new, UV-active spot corresponding to the indole product.

Step B: Workup and Purification

-

Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. If PPA was used, cautiously pour the viscous mixture onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic mixture by adding a saturated NaHCO₃ solution until the pH is ~7-8. Be cautious of CO₂ evolution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry thoroughly to yield this compound as a solid.

Characterization and Spectroscopic Analysis

Unambiguous confirmation of the structure and purity of the synthesized this compound is paramount. The following section details the expected results from standard analytical techniques.

Analytical Workflow

The identity and purity of the final compound are confirmed through a multi-technique approach.

Caption: Comprehensive Characterization Workflow.

Predicted Spectroscopic Data

The following table summarizes the predicted spectral data for this compound based on established principles of spectroscopy for halogenated aromatic compounds.[13]

| Technique | Parameter | Predicted Observation | Justification |

| ¹H NMR | δ (N-H) | ~8.1-8.5 ppm (broad singlet) | Typical chemical shift for indole N-H proton; broadening due to quadrupolar relaxation and exchange. |

| δ (H7) | ~7.3-7.5 ppm (d, J ≈ 9.0 Hz) | Aromatic proton ortho to the pyrrole ring fusion. | |

| δ (H2, H3) | ~7.2-7.3 ppm (m), ~6.5-6.6 ppm (m) | Characteristic shifts for pyrrole ring protons in an indole system. | |

| δ (H6) | ~7.0-7.2 ppm (dd, J ≈ 9.0, 4.0 Hz) | Aromatic proton coupled to both H7 (ortho) and the fluorine at C5 (meta). | |

| ¹³C NMR | δ (C5) | ~155-158 ppm (d, ¹JCF ≈ 240 Hz) | Carbon directly bonded to fluorine shows a very large one-bond coupling constant and is deshielded. |

| δ (C4) | ~115-120 ppm (d, ²JCF ≈ 20 Hz) | Carbon adjacent to the C-F bond, showing a smaller two-bond coupling. | |

| δ (C-Cl) | ~118-122 ppm | Carbon attached to chlorine. | |

| δ (C2, C3) | ~124 ppm, ~102 ppm | Characteristic shifts for C2 and C3 of the indole ring. | |

| ¹⁹F NMR | δ (C5-F) | -120 to -125 ppm | Typical range for a fluoro group on a benzene ring. The signal would be a doublet of doublets due to coupling with H6 and H7. |

| Mass Spec. (EI) | [M]⁺ | m/z 169 | Molecular ion peak corresponding to C₈H₅³⁵ClFN. |

| [M+2]⁺ | m/z 171 | Isotopic peak due to the presence of the ³⁷Cl isotope. | |

| Intensity Ratio | ~3:1 | The characteristic isotopic abundance ratio for [M]⁺:[M+2]⁺ confirms the presence of one chlorine atom. | |

| IR | ν (N-H) | ~3400-3450 cm⁻¹ (sharp) | Characteristic stretching frequency for the indole N-H bond. |

| ν (C-F) | ~1200-1250 cm⁻¹ (strong) | Strong absorption band for the aryl C-F stretch. |

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of this compound via the Fischer indole synthesis. By explaining the causality behind the chosen methodology and providing a framework for a self-validating experimental protocol, researchers are equipped to approach this synthesis with confidence. The outlined characterization workflow provides a necessary and rigorous system for confirming the identity and purity of the final product, ensuring its suitability for subsequent applications in medicinal chemistry and materials science. The strategic placement of both chloro and fluoro substituents makes this molecule a highly valuable intermediate, and the principles outlined herein provide a solid foundation for its successful preparation and validation.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

4-Chloro-5-fluoro-1H-indole: A Comprehensive Technical Guide for Advanced Research

Introduction: The Strategic Importance of Halogenated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Strategic halogenation of the indole ring system, particularly with chlorine and fluorine, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[3][4] The introduction of these halogens can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] 4-Chloro-5-fluoro-1H-indole, in particular, is a versatile building block of significant interest to researchers and drug development professionals. Its unique substitution pattern offers a valuable starting point for the synthesis of novel therapeutic agents across various disease areas, including oncology and antiviral therapies.[2][5] This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis, characterization, and applications, tailored for the advanced researcher.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount in chemical research. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 169674-02-6 | [6][7][8][9] |

| Molecular Formula | C₈H₅ClFN | [6][7] |

| Molecular Weight | 169.58 g/mol | [6][7][10] |

| IUPAC Name | This compound | |

| Synonyms | 4-Chloro-5-fluoroindole, 1H-Indole,4-chloro-5-fluoro | [7][8] |

| Appearance | Typically a solid | N/A |

| Melting Point | Not consistently reported | N/A |

| Boiling Point | Not consistently reported | N/A |

| Flash Point | 135 °C | [10] |

| Refractive Index | 1.657 | [10] |

| Vapor Pressure | 0.002mmHg at 25°C | [10] |

Synthesis of this compound: A Methodological Overview

For instance, a plausible approach could involve a variation of the Fischer indole synthesis, a robust and widely used method.[11][12] This would likely begin with a correspondingly substituted phenylhydrazine, which is then reacted with a suitable ketone or aldehyde under acidic conditions to induce cyclization.

Conceptual Experimental Protocol (Fischer Indole Synthesis Approach)

Disclaimer: This is a generalized, conceptual protocol and has not been experimentally validated for this specific compound. It is intended for illustrative purposes.

-

Hydrazine Formation: The synthesis would commence with the preparation of (4-chloro-5-fluorophenyl)hydrazine from a suitable aniline precursor.

-

Condensation: The prepared hydrazine is then reacted with a simple aldehyde or ketone, such as pyruvic acid or an acetone equivalent, in an appropriate solvent like ethanol or acetic acid. This reaction forms the corresponding phenylhydrazone intermediate.

-

Cyclization: The key step involves the acid-catalyzed cyclization of the phenylhydrazone. This is typically achieved by heating the intermediate in the presence of a strong acid catalyst like sulfuric acid, polyphosphoric acid, or a Lewis acid such as zinc chloride. The reaction proceeds via a[8][8]-sigmatropic rearrangement.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized and the crude product is extracted with an organic solvent. Purification is typically achieved through column chromatography on silica gel to yield the pure this compound.

Caption: Conceptual workflow for the synthesis of this compound via a Fischer indole-type synthesis.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any chemical compound intended for research and development. While a complete set of spectroscopic data for this compound is not available in the provided results, typical characterization would involve the following techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum would show characteristic signals for the protons on the indole ring and the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule. The spectrum would display distinct peaks for each unique carbon atom in the this compound structure.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Given the presence of a fluorine atom, this technique would be highly informative, showing a signal corresponding to the fluorine atom and potentially providing information about its coupling with neighboring protons.

A ¹H NMR spectrum for 4-chloro-5-fluoroindole is available from ChemicalBook, which can be a valuable reference for researchers.[13]

Applications in Drug Discovery and Development

Halogenated indoles, such as this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of both chloro and fluoro substituents offers multiple points for further chemical modification and can significantly impact the pharmacological profile of the final compound.

Key Therapeutic Areas of Interest:

-

Antiviral Agents: The indole nucleus is a common feature in many antiviral drugs. For example, derivatives of 5-chloro-4-fluoro-1H-indole have been explored as key intermediates for inhibitors of the HIV non-nucleoside reverse transcriptase (NNRTI).[14] The specific halogenation pattern can influence the binding of the molecule to the viral enzyme.

-

Kinase Inhibitors in Oncology: Many kinase inhibitors used in cancer therapy incorporate a heterocyclic core, and indole derivatives are no exception. The this compound scaffold can be elaborated to produce potent and selective inhibitors of various kinases involved in cancer cell proliferation and survival.

-

Other Therapeutic Applications: The versatility of the indole scaffold means that derivatives of this compound could also be investigated for a wide range of other therapeutic applications, including as anti-inflammatory, antibacterial, and central nervous system agents.

Caption: Role of this compound as a scaffold in drug discovery.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, catering to the needs of research and development laboratories. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's reputation for quality and reliability.

| Supplier | Purity | Notes |

| AK Scientific | ≥ 95% | Products are for research and development use only.[6] |

| Molbase | Varies (e.g., 96%, 98%) | Lists multiple suppliers, primarily based in China.[7] |

| P&S Chemicals | Not specified | Inquire for quotation.[8] |

| Echemi | Industrial Grade | Supplied by Jilin Haofei Import and Export trade company.[10] |

Note: The availability and specifications from these suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery professionals. Its unique halogenation pattern provides a valuable starting point for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and potential applications is essential for leveraging this compound to its full potential in the development of next-generation therapeutics.

References

-

Molbase. This compound | 169674-02-6. [Link]

-

P&S Chemicals. Product information, 4-Chloro-5-fluoro-1h -indole. [Link]

-

ChemSrc. 4-氯-5-氟吲哚 169674-02-6. [Link]

-

ACS Publications. Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. [Link]

-

DiVA portal. Synthesis of 5-Fluoroindole-5-13C. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed Central. Indole – a promising pharmacophore in recent antiviral drug discovery. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. 4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole|CAS 1909318-74-6 [benchchem.com]

- 6. 169674-02-6 this compound AKSci 9331CS [aksci.com]

- 7. molbase.com [molbase.com]

- 8. pschemicals.com [pschemicals.com]

- 9. 4-氯-5-氟吲哚169674-02-6 [feiyubio.com]

- 10. echemi.com [echemi.com]

- 11. diva-portal.org [diva-portal.org]

- 12. benchchem.com [benchchem.com]

- 13. 4-Chloro-5-fluoroindole(169674-02-6) 1H NMR spectrum [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-chloro-5-fluoro-1H-indole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 4-chloro-5-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this document leverages established NMR principles and spectral data from analogous structures to provide a robust and scientifically grounded interpretation. This in-depth guide is intended for researchers, scientists, and drug development professionals who rely on NMR for the structural elucidation of novel chemical entities.

Introduction: The Role of NMR in Structural Elucidation

In the rigorous landscape of pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering a detailed roadmap of the atomic connectivity and chemical environment within a molecule.[1] The ability to interpret ¹H and ¹³C NMR spectra is, therefore, a critical skill for any scientist involved in the synthesis and characterization of new chemical entities.

This guide focuses on the predicted NMR spectral characteristics of this compound. Halogenated indoles are a significant class of compounds in medicinal chemistry, often exhibiting unique biological activities. A thorough understanding of their NMR spectra is crucial for confirming their identity and purity.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton and carbon numbering.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| N1-H | ~ 8.2 - 8.5 | br s | - |

| H2 | ~ 7.2 - 7.4 | t | J ≈ 2.5 - 3.0 Hz |

| H3 | ~ 6.6 - 6.8 | t | J ≈ 2.0 - 2.5 Hz |

| H6 | ~ 7.0 - 7.2 | dd | ³J(H-F) ≈ 8.5 - 9.5 Hz, ⁴J(H-H) ≈ 1.5 - 2.0 Hz |

| H7 | ~ 7.3 - 7.5 | d | ³J(H-H) ≈ 8.0 - 9.0 Hz |

Interpretation and Rationale:

-

N1-H: The proton on the nitrogen of the indole ring is expected to appear as a broad singlet in a downfield region, typically between 8.2 and 8.5 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

H2 and H3: These protons are on the pyrrole ring of the indole. They typically appear as triplets due to coupling with each other and the N1-H proton. Their chemical shifts are influenced by the electron-donating nature of the nitrogen atom.

-

H6 and H7: These protons are on the benzene ring. The presence of the electronegative chlorine and fluorine atoms will deshield these protons, causing them to appear at a lower field compared to unsubstituted indole.

-

H6: This proton will be a doublet of doublets. The larger coupling constant will be due to the three-bond coupling with the fluorine atom at C5. The smaller coupling will be a four-bond (meta) coupling to H7.

-

H7: This proton is expected to be a doublet due to the three-bond (ortho) coupling with H6.

-

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single peak.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C2 | ~ 125 - 127 | - |

| C3 | ~ 103 - 105 | - |

| C3a | ~ 128 - 130 | ~ 4 - 6 |

| C4 | ~ 118 - 120 | ~ 15 - 20 |

| C5 | ~ 155 - 158 (d) | ~ 240 - 250 |

| C6 | ~ 112 - 114 (d) | ~ 20 - 25 |

| C7 | ~ 110 - 112 (d) | ~ 4 - 6 |

| C7a | ~ 135 - 137 | - |

Interpretation and Rationale:

-

General Trends: The chemical shifts of the carbon atoms in the indole ring are well-established. The presence of the halogen substituents will have a significant impact on the chemical shifts of the carbons in the benzene portion of the molecule.

-

C4 and C5: The carbon atoms directly bonded to the chlorine and fluorine atoms will be most affected.

-

C4: The chloro substituent will cause a downfield shift, but the primary feature will be the coupling to the adjacent fluorine.

-

C5: The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in the ¹³C NMR of organofluorine compounds. This will appear as a doublet.

-

-

C6 and C7: These carbons will also show smaller two- and three-bond couplings to the fluorine atom, respectively, appearing as doublets.

-

Pyrrole Ring Carbons (C2, C3, C3a, C7a): The chemical shifts of these carbons will be less affected by the substituents on the benzene ring but will still show some minor shifts compared to unsubstituted indole.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:

Diagram of a Standard NMR Workflow:

Caption: A typical workflow for acquiring NMR spectra of a small molecule.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a good first choice for many organic molecules.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.

-

Conclusion

While experimental NMR data for this compound is not readily found in the public domain, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be made based on fundamental NMR principles and comparison with structurally related compounds. This guide provides a comprehensive framework for understanding the expected spectral features of this molecule, which will be invaluable for any researcher working with this or similar halogenated indole derivatives. The provided experimental protocol outlines the necessary steps to acquire high-quality data for structural confirmation.

References

-

Nuclear Magnetic Resonance Spectroscopy. ACS Publications.[Link]

-

¹³C NMR spectroscopy of indole derivatives. Semantic Scholar.[Link]

-

Interpreting NMR Spectra. OpenOChem Learn.[Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.[Link]

-

Supporting Information for publications. The Royal Society of Chemistry.[Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.[Link]

Sources

Foreword: The Analytical Imperative for Halogenated Indoles

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-chloro-5-fluoro-1H-indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1] Halogenation of this privileged structure is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.[2][3] Compounds like this compound are of significant interest in drug discovery programs, where precise and reliable analytical characterization is not merely a procedural step but the very foundation of successful development.[4]

This guide provides a comprehensive, field-proven approach to the mass spectrometric analysis of this compound. Moving beyond a simple recitation of parameters, we will delve into the why behind the how—elucidating the fragmentation pathways, justifying instrumental choices, and presenting a self-validating analytical workflow. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to confidently characterize this and structurally related molecules.

Part 1: Foundational Mass Spectrometry Principles for this compound

Before delving into specific protocols, it is crucial to understand the inherent mass spectral characteristics of our target analyte, which has a molecular formula of C₈H₅ClFN.[5][6]

Isotopic Signature: The Chlorine Fingerprint

A key identifying feature of any chlorine-containing compound in mass spectrometry is its distinct isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[7][8] This results in a characteristic M+2 peak, where the molecular ion peak (M⁺˙) is accompanied by another peak two mass units higher (M+2)⁺˙, with a relative intensity ratio of approximately 3:1.[9] Observing this pattern is a primary, confirmatory indicator for the presence of a single chlorine atom in the molecule.

Ionization Techniques: Choosing the Right Tool

The choice of ionization source is dictated by the analyte's properties and the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, serving complementary purposes.

-

Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[10] EI is exceptionally powerful for structural elucidation by creating a detailed "fingerprint" mass spectrum, ideal for library matching and understanding the core structure.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[11][12] ESI is the ion source of choice for coupling with liquid chromatography (LC-MS) and is essential for quantitative studies and for analyzing thermally labile or non-volatile compounds.[13][14] It also serves as the gateway to tandem mass spectrometry (MS/MS) for controlled fragmentation experiments.

Part 2: Experimental Design and Protocols

A robust analytical method is built on a foundation of meticulous sample preparation and optimized instrumental parameters.

Sample Preparation and Chromatography (for LC-MS)

For quantitative analysis or analysis of complex mixtures, coupling High-Performance Liquid Chromatography (HPLC) to the mass spectrometer is standard practice.[15][16]

Protocol 1: Sample Preparation for LC-MS Analysis

-

Standard Solution Preparation: Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Serial Dilutions: Perform serial dilutions of the stock solution with a suitable mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare calibration standards and quality control samples.

-

Matrix Sample Preparation (e.g., Plasma): For biological samples, a protein precipitation step is typically employed.[17] To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the mixture at >12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection into the LC-MS system.

HPLC Parameters: A reversed-phase HPLC method is typically employed for indole derivatives.[15]

| Parameter | Recommended Setting | Rationale |

| Column | C18, < 3 µm particle size (e.g., 2.1 x 50 mm) | Provides excellent retention and separation for moderately polar compounds like indoles. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and ionization efficiency in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient | 10% to 95% B over 5-10 minutes | A gradient elution ensures efficient separation from impurities and matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 1 - 5 µL | Balances sensitivity with potential for column overloading. |

Mass Spectrometer Parameters

The following tables outline starting parameters for both ESI-MS/MS and GC-EI-MS analysis. These must be optimized for the specific instrument in use.

Table 1: ESI-Tandem MS (MS/MS) Parameters (Positive Ion Mode)

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Indole nitrogen is readily protonated. |

| Capillary Voltage | +3.0 to +4.5 kV | Optimizes the electrospray process for ion generation.[18] |

| Source Temp. | 120 - 150 °C | Aids in desolvation without causing thermal degradation.[18] |

| Desolvation Temp. | 350 - 450 °C | Ensures complete evaporation of solvent from droplets.[18] |

| Cone Gas Flow | ~50 L/hr | Helps in nebulization and droplet formation. |

| Desolvation Gas Flow | 600 - 800 L/hr | High flow of nitrogen gas facilitates efficient desolvation. |

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

| MRM Transitions | See Section 3.2 | Specific precursor-to-product ion transitions for quantification and confirmation. |

Table 2: GC-EI-MS Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns for library creation. |

| Electron Energy | 70 eV | A universal standard that provides sufficient energy for reproducible fragmentation and allows for spectral library comparison.[10] |

| Ion Source Temp. | 230 °C | Ensures analyte remains in the gas phase without thermal degradation. |

| GC Column | DB-5ms or equivalent | A non-polar column suitable for a wide range of aromatic compounds. |

| Injection Mode | Split/Splitless | Chosen based on sample concentration. |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | A typical temperature program to ensure good chromatographic separation. |

Part 3: Elucidation of Fragmentation Pathways

Understanding the fragmentation of this compound is paramount for its unambiguous identification. The presence of two different halogens on the benzene ring and the indole nucleus itself leads to characteristic fragmentation behavior.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) will be readily formed at m/z 169, with its corresponding M+2 isotope peak at m/z 171. The fragmentation is expected to proceed through several key pathways initiated by the high energy imparted during ionization.[10][19]

Key Proposed EI Fragments:

-

Loss of HCN: A classic fragmentation pathway for the indole ring system involves the expulsion of hydrogen cyanide, leading to a stable benzocyclobutadiene-type radical cation.[10] For our analyte, this would result in a fragment at m/z 142/144 .

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in a fragment at m/z 134 . This pathway is often less favored for aryl chlorides compared to alkyl chlorides but can be observed.

-

Loss of Hydrogen Cyanide followed by Chlorine (HCN + Cl): Sequential loss from the molecular ion would lead to a fragment at m/z 107 .

-

Retro-Diels-Alder (RDA)-type fragmentation: While less common for the core indole, rearrangements and cleavage of the pyrrole ring can occur, potentially leading to smaller fragments.

References

- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. molbase.com [molbase.com]

- 6. This compound - CAS:169674-02-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tutorchase.com [tutorchase.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scirp.org [scirp.org]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

"solubility of 4-chloro-5-fluoro-1H-indole in organic solvents"

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-1H-indole in Organic Solvents

Introduction: The Challenge of Heterocyclic Solubility

This compound is a halogenated heterocyclic compound, a class of molecules that forms the backbone of numerous pharmaceuticals and advanced materials. Its utility as a synthetic intermediate in drug discovery pipelines is significant, yet its fundamental physicochemical properties, particularly solubility, are not widely documented in public literature. The solubility of an active pharmaceutical ingredient (API) or its precursors is a critical parameter that influences every stage of development, from reaction kinetics and purification to formulation and bioavailability.

This guide addresses the notable gap in experimental data for this compound. Instead of presenting non-existent data, we provide a robust framework for understanding, predicting, and—most importantly—experimentally determining its solubility in relevant organic solvents. We will proceed from a theoretical analysis based on its molecular structure to a practical, step-by-step protocol for generating reliable solubility data in your own laboratory.

Part 1: Physicochemical Profile and Predicted Solubility Behavior

Understanding a molecule's inherent properties is the first step in predicting its behavior in solution. The structure of this compound, with its indole core, N-H proton, and dual halogen substituents, provides critical clues.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₈H₅ClFN | - |

| Molecular Weight | 169.59 g/mol | Moderate molecular weight, typical for drug-like fragments. |

| Calculated LogP (cLogP) | 2.6 to 3.1 (Predicted) | Indicates a predominantly lipophilic character, suggesting higher solubility in non-polar to moderately polar organic solvents over aqueous media. |

| Hydrogen Bond Donor | 1 (from the indole N-H) | The ability to donate a hydrogen bond is crucial for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good H-bond acceptors (e.g., DMSO, DMF). |

| Hydrogen Bond Acceptor | 1 (from the indole N, potentially F) | The nitrogen and fluorine atoms can act as hydrogen bond acceptors, interacting favorably with protic solvents. |

| pKa (Predicted) | ~16-17 (N-H proton) | The indole N-H is weakly acidic, meaning the molecule will be overwhelmingly neutral in most organic solvents, simplifying solubility analysis. |

Expert Analysis of Structural Features:

-

Indole Core: The aromatic, bicyclic system contributes to van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic solvents like toluene or xylene.

-

Halogen Substituents (Cl, F): The chloro and fluoro groups increase the molecule's lipophilicity and molecular weight. While fluorine can sometimes participate in hydrogen bonding, the primary effect of these halogens is the introduction of dipole moments and the potential for halogen bonding—a specific, noncovalent interaction where the halogen acts as an electrophilic region. This can enhance solubility in solvents with electron-donating atoms (e.g., ethers, ketones).

-

N-H Group: This is the most significant feature for predicting solubility in polar solvents. It is a strong hydrogen bond donor, which will be the primary driver of solubility in alcohols (methanol, ethanol), and will also interact favorably with potent hydrogen bond acceptors like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Predicted Solubility Ranking (Qualitative):

Based on this analysis, the expected solubility trend in common organic solvents is:

High Solubility > Moderate Solubility > Low Solubility (DMSO, DMF, THF) > (Methanol, Ethanol, Acetone, Ethyl Acetate) > (Toluene, Heptane, Hexane)

This prediction is grounded in the principle of "like dissolves like," where the polar, hydrogen-bonding capabilities of the molecule are best matched by polar aprotic and protic solvents, while its lipophilic character allows for moderate interaction with less polar systems.

Visualizing Molecular Interactions

The diagram below illustrates the key intermolecular forces governing the dissolution of this compound in different classes of solvents.

Caption: Key intermolecular forces between the solute and solvents.

Part 2: A Validated Protocol for Experimental Solubility Determination

Theoretical prediction provides a hypothesis; experimental measurement provides the ground truth. The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its robustness and direct measurement of a saturated system at equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (±0.01 mg)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UPLC-MS system.

Step-by-Step Experimental Workflow

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent. This is your primary stock solution (approx. 1 mg/mL).

-

Causality Check: A precise stock solution is the foundation of an accurate calibration curve, which is non-negotiable for reliable quantification.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected solubility range (e.g., 500 µg/mL, 250 µg/mL, 125 µg/mL, 62.5 µg/mL, 31.25 µg/mL).

-

Trustworthiness: A multi-point calibration curve validates the linear response of the detector and ensures accuracy across a range of concentrations, rather than relying on a single-point estimation.

-

-

Sample Preparation (The Shake-Flask Method):

-

Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure a saturated solution is formed. A general rule is to add at least 2-3 times the estimated amount that will dissolve.

-

Accurately add a known volume of the solvent (e.g., 5 mL) to the vial.

-

Seal the vial tightly. Prepare at least three replicates for each solvent to ensure statistical validity.

-

Causality Check: Using excess solid ensures that the dissolution process reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This is the definition of thermodynamic solubility.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a minimum of 24 hours. For crystalline compounds, 48-72 hours is often recommended to ensure equilibrium is fully reached.

-

Expert Insight: Preliminary experiments (kinetic profiles) should be run to determine the time required to reach equilibrium. This is done by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) until the concentration plateaus.

-

-

Sample Clarification:

-

After equilibration, let the vials stand undisturbed for at least 2 hours to allow excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles.

-

Trustworthiness: The filtration step must be rapid and the first few drops should be discarded to avoid any potential adsorption of the analyte onto the filter membrane. This ensures the analyzed liquid phase is truly representative of the dissolved concentration.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the solvent to bring its concentration into the range of the previously prepared calibration curve. A precise dilution factor is essential.

-

Analyze the calibration standards and the diluted samples via HPLC-UV or a similar analytical method.

-

Construct a calibration curve by plotting the detector response (e.g., peak area) versus concentration for the standards.

-

Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the solvent. Report the result in mg/mL or mol/L.

-

Workflow Visualization

The following diagram outlines the mandatory, self-validating workflow for accurate solubility determination.

Caption: The gold-standard shake-flask experimental workflow.

Conclusion

By implementing the detailed shake-flask protocol provided, researchers can confidently generate high-quality, reproducible solubility data. This information is fundamental for optimizing reaction conditions, designing effective crystallization and purification strategies, and informing early-stage formulation decisions, thereby accelerating the drug development process.

References

-

Bohl, P. et al. (2010). The Halogen Bond. Chemical Reviews. Available at: [Link]

-

Cavallo, G. et al. (2016). The Halogen Bond in the Design of Functional Supramolecular Materials: A World of Opportunities. Chemical Reviews. Available at: [Link]

-

Baka, E. et al. (2008). Protocol for the Determination of Thermodynamic Solubility. Current Drug Discovery Technologies. Available at: [Link]

-

Avdeef, A. (2003). Solubility and Dissolution. In: Absorption and Drug Development. Wiley-Interscience. Available at: [Link]

The Halogenated Indole Core: A Crystallographic and Synthetic Guide to 4-Chloro-5-fluoro-1H-indole for Advanced Drug Discovery

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, with halogenated derivatives offering nuanced control over physicochemical and pharmacokinetic properties. This technical guide provides an in-depth examination of 4-chloro-5-fluoro-1H-indole, a strategically substituted building block with significant potential in drug development. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide establishes a robust framework for its synthesis, crystallization, and structural analysis through analogy with closely related halogenated indoles. We will explore the profound impact of chloro and fluoro substituents on molecular interactions and crystal packing, offering field-proven insights for researchers and scientists. The protocols and analyses herein are designed to be self-validating, providing a comprehensive reference for the rational design of next-generation therapeutics.

Introduction: The Strategic Value of Halogenation in Indole Scaffolds

The indole nucleus is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The introduction of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[2] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[2] Chlorine, a larger and more polarizable halogen, can introduce new interaction points, such as halogen bonds, which can be pivotal for molecular recognition and crystal packing.[3]

The compound this compound presents a fascinating case study in multifunctional halogenation. The positioning of these halogens on the benzene ring of the indole scaffold is anticipated to significantly influence its electronic distribution, dipole moment, and intermolecular interactions, thereby dictating its solid-state architecture and, consequently, its suitability as a pharmaceutical intermediate.

Synthesis and Crystallization of this compound

A robust synthetic route is paramount for the accessibility of this key intermediate. While various methods for indole synthesis exist, a common approach for halogenated indoles involves multi-step sequences starting from commercially available anilines.[4]

Synthetic Pathway Overview

A plausible synthetic approach, adapted from methodologies for similar compounds, is outlined below.[4] This multi-step process ensures regioselective introduction of the desired functionalities.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative, field-proven methodology for the synthesis of halogenated indoles, adapted for the target molecule.

Step 1: Protection of the Aniline

-

Dissolve 4-chloro-3-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane).

-

Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base (e.g., triethylamine).

-

Stir at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work up the reaction and purify by column chromatography to yield N-Boc-4-chloro-3-fluoroaniline.

Step 2: Regioselective Iodination

-

Dissolve the protected aniline in an anhydrous solvent (e.g., tetrahydrofuran).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base (e.g., n-butyllithium) dropwise to effect ortho-lithiation.

-

Introduce an iodine source (e.g., iodine in THF) to quench the lithiated species.

-

Purify the resulting N-Boc-4-chloro-3-fluoro-2-iodoaniline.

Step 3: Deprotection

-

Treat the iodinated compound with a strong acid (e.g., trifluoroacetic acid) in a suitable solvent.

-

Monitor the reaction by TLC until the Boc group is fully cleaved.

-

Neutralize the reaction mixture and extract the product, 4-chloro-3-fluoro-2-iodoaniline.

Step 4: Cyclization

-

The final cyclization to form the indole ring can be achieved via a palladium-catalyzed reaction, such as a Sonogashira coupling with a protected acetylene followed by cyclization, or a Heck-type reaction.[4]

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is the most critical step for structural elucidation.

Protocol: Slow Evaporation Method

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the solution to a clean vial and loosely cap it to allow for slow evaporation of the solvent over several days at room temperature.

-

Monitor for the formation of well-defined single crystals.

Crystal Structure Analysis: An Analog-Based Approach

In the absence of a deposited crystal structure for this compound, we can infer its likely structural properties by examining the crystallographic data of analogous halogenated indoles.[5][6][7]

Predicted Crystallographic Parameters

The following table presents a reasoned prediction of the crystallographic parameters for this compound, based on analyses of similar structures like 5-chloro-7-azaindole-3-carbaldehyde and various bromoindoles.[6][8]

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for indole derivatives.[5][8] |

| Space Group | P2₁/c or Pnma | These space groups are frequently observed for halogenated aromatic compounds.[8][9] |

| Z (Molecules/Unit Cell) | 4 | A common value for molecules of this size.[8] |

| Key Intermolecular Interactions | N-H···π interactions, Halogen bonds (C-Cl···π, C-F···H), π-π stacking | These are the dominant non-covalent interactions in similar indole crystal structures.[4][5] |

The Role of Halogen Bonds and Hydrogen Bonds in Crystal Packing

The crystal packing of this compound will be a delicate balance of several key intermolecular forces.

Caption: Key intermolecular interactions in halogenated indoles.

-

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor. It is expected to form N-H···F or N-H···N hydrogen bonds, which are significant driving forces in the crystal packing of indole analogs.[5]

-

Halogen Bonding: The chlorine atom at the 4-position is a potential halogen bond donor. This directional interaction, where the electrophilic region of the chlorine interacts with a nucleophilic partner (like a π-system of an adjacent molecule), can strongly influence the supramolecular architecture.[4]

-

π-π Stacking: The aromatic indole ring system will likely participate in π-π stacking interactions, further stabilizing the crystal lattice.[5]

Single-Crystal X-ray Diffraction: A Standard Protocol

The definitive determination of the crystal structure requires single-crystal X-ray diffraction (SCXRD).

Experimental Workflow

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

-

Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their intensities. Absorption corrections are applied.[8]

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.

-

Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.[8]

-

Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric soundness.

Applications in Drug Discovery and Development

Halogenated indoles, including this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The indole scaffold is present in drugs targeting various diseases, including cancer, viral infections, and neurological disorders.[9][10] The specific halogenation pattern of this compound can be exploited to fine-tune the pharmacological profile of a lead compound, enhancing its efficacy and safety.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis based on established principles and data from analogous compounds. The interplay of hydrogen and halogen bonding, driven by the strategic placement of chloro and fluoro substituents, is predicted to be a defining feature of its solid-state architecture. The methodologies and insights presented herein offer a valuable resource for researchers in medicinal chemistry and materials science, enabling the rational design and development of novel indole-based compounds with tailored properties.

References

- BenchChem.

-

ACS Publications. Structure and Morphology of Indole Analogue Crystals. [Link]

-

Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

IUCr. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. [Link]

-

IUCr. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. [Link]

-

ACS Publications. Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. [Link]

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

-

MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

-

PMC - PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

PMC - PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes [mdpi.com]

- 9. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

"spectroscopic data interpretation for 4-chloro-5-fluoro-1H-indole"

An In-Depth Technical Guide to the Spectroscopic Interpretation of 4-Chloro-5-fluoro-1H-indole

Introduction: The Significance of Halogenated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Halogenation of this privileged structure provides a powerful tool for modulating its physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and membrane permeability. This compound is a synthetically important intermediate, offering multiple vectors for further functionalization in drug discovery programs, particularly in the development of antifungal agents and kinase inhibitors.[1]

Accurate and unambiguous structural confirmation is paramount in the development of any new chemical entity. This guide provides a comprehensive, field-proven framework for the interpretation of the key spectroscopic data—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for this compound. The causality behind the expected spectral features is explained, grounding predictions in established physicochemical principles and authoritative literature.

Caption: Structure of this compound with IUPAC numbering.

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is the initial and most crucial step for determining the molecular weight and obtaining foundational structural information through fragmentation analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₅ClFN. The nominal molecular weight is 169 g/mol . A key feature to anticipate is the isotopic signature of chlorine. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit a molecular ion cluster with a characteristic M⁺ peak at m/z 169 and an M+2 peak at m/z 171, with a relative intensity ratio of approximately 3:1. The presence of this ratio is a definitive indicator of a single chlorine atom in the molecule.

Fragmentation Pathway Analysis

The fragmentation of indole derivatives under EI conditions is well-documented.[2] The energetically unstable molecular ion undergoes a series of bond cleavages to yield smaller, stable fragment ions. The primary fragmentation is driven by the stability of the aromatic system and involves characteristic losses.

-

Loss of HCN (m/z 142/144): A hallmark of indole fragmentation is the expulsion of a neutral hydrogen cyanide (HCN) molecule from the pyrrole ring, leading to a fragment ion at m/z 142 (for ³⁵Cl) and 144 (for ³⁷Cl).

-

Loss of Chlorine Radical (m/z 134): Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), producing an ion at m/z 134. This fragment would no longer exhibit the 3:1 isotopic pattern.

-

Sequential Loss of HCN and Cl (m/z 107): Following the initial loss of a chlorine radical, the resulting ion at m/z 134 can subsequently lose HCN, yielding a fragment at m/z 107.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Predicted MS Data

| m/z (³⁵Cl / ³⁷Cl) | Predicted Fragment | Notes |

| 169 / 171 | [C₈H₅ClFN]⁺˙ | Molecular ion (M⁺); expected ~3:1 intensity ratio. |

| 142 / 144 | [C₇H₄FN]⁺˙ | Loss of HCN from the molecular ion. |

| 134 | [C₈H₅FN]⁺˙ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 107 | [C₇H₄N]⁺ | Sequential loss of •Cl and then HCN. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Splitless mode, 250 °C.

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR will be heavily influenced by the fluorine atom, resulting in characteristic splitting patterns due to H-F and C-F coupling.[3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: one broad singlet for the N-H proton and four signals in the aromatic region for the protons on the indole ring. Predictions are based on the standard indole spectrum, modified by the substituent chemical shift (SCS) effects of chlorine and fluorine.

-

H1 (N-H): Expected to be a broad singlet around δ 8.2-8.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

-

H2 & H3: These protons on the pyrrole ring are adjacent to the nitrogen. H3 is typically upfield of H2. They will appear as multiplets (likely triplet or doublet of doublets) due to coupling to each other and potentially long-range coupling to other protons. Expected around δ 6.6 (H3) and δ 7.3 (H2) ppm.

-

H6 & H7: These protons are on the benzene portion of the ring.

-

H6: This proton is ortho to the fluorine at C5 and meta to the chlorine at C4. It will be split by the adjacent H7 (³JHH ≈ 8-9 Hz) and by the fluorine (³JHF ≈ 6-9 Hz), appearing as a doublet of doublets.

-

H7: This proton is ortho to H6 (³JHH ≈ 8-9 Hz) and will experience a weaker, four-bond coupling to fluorine (⁴JHF ≈ 2-4 Hz). It will likely appear as a doublet, potentially broadened or showing finer splitting.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display eight signals, all of which will be split by the fluorine atom. The magnitude of the nJCF coupling constant is highly diagnostic, decreasing with the number of bonds separating the carbon and fluorine atoms.[5][6]

-

C5 (C-F bond): This carbon will exhibit a very large one-bond coupling (¹JCF) of approximately 240-250 Hz, appearing as a large doublet. Its chemical shift will be significantly downfield.

-

C4 (C-Cl bond): This carbon is adjacent to the fluorine-bearing carbon and will show a two-bond coupling (²JCF) of around 20-25 Hz, appearing as a doublet.

-

C6: Also adjacent to the C-F bond, this carbon will show a ²JCF of similar magnitude (20-25 Hz) and will also appear as a doublet.

-

Other Carbons (C3a, C7, C7a, C2, C3): These carbons will show smaller three-bond (³JCF) and four-bond (⁴JCF) couplings, typically in the range of 2-10 Hz, resulting in smaller doublet splittings on each peak.

Summary of Predicted NMR Data (in CDCl₃)

¹H NMR Predictions

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) |

| H1 (N-H) | ~8.3 | br s | - |

| H7 | ~7.4 | d | ³JHH ≈ 8.5 |

| H2 | ~7.3 | t | J ≈ 2.8 |

| H6 | ~7.0 | dd | ³JHH ≈ 8.5, ³JHF ≈ 7.0 |

| H3 | ~6.6 | t | J ≈ 2.8 |

¹³C NMR Predictions

| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (nJCF, Hz) |

| C5 | ~155 | d | ¹JCF ≈ 245 |

| C7a | ~133 | d | ³JCF ≈ 10 |

| C4 | ~118 | d | ²JCF ≈ 22 |

| C3a | ~128 | d | ²JCF ≈ 20 |

| C2 | ~125 | d | ⁴JCF ≈ 4 |

| C7 | ~112 | d | ⁴JCF ≈ 4 |

| C6 | ~110 | d | ³JCF ≈ 8 |

| C3 | ~103 | d | ⁵JCF ≈ 3 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Parameters: Spectral width of 16 ppm, 32k data points, 16-32 scans, relaxation delay (d1) of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (corresponding to 400 MHz for ¹H).

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Acquisition Parameters: Spectral width of 240 ppm, 64k data points, 1024 or more scans, relaxation delay (d1) of 2 seconds.

-

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Analysis

Predicted Infrared (IR) Spectrum

FTIR spectroscopy is ideal for identifying key functional groups. The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

-

N-H Stretch: A sharp, distinct peak is expected in the range of 3400-3450 cm⁻¹, characteristic of the indole N-H bond.

-

Aromatic C-H Stretch: A weaker absorption will appear just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).

-

C=C Aromatic Ring Stretch: Several medium-to-strong sharp peaks will be present in the 1620-1450 cm⁻¹ region, confirming the aromatic nature of the indole core.

-

C-F and C-Cl Stretches: Strong absorptions corresponding to the carbon-halogen bonds will be found in the fingerprint region. The C-F stretch typically appears as a strong band between 1250-1050 cm⁻¹, while the C-Cl stretch is found at a lower frequency, usually between 800-600 cm⁻¹.

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3420 | N-H Stretch | Medium, Sharp |

| ~3100 | Aromatic C-H Stretch | Weak |

| ~1610, 1580, 1470 | C=C Aromatic Stretch | Medium to Strong |

| ~1150 | C-F Stretch | Strong |

| ~750 | C-Cl Stretch | Strong |

Predicted UV-Visible (UV-Vis) Spectrum

The indole ring system is a strong chromophore that absorbs in the UV region due to π→π* electronic transitions. Unsubstituted indole in a non-polar solvent typically shows two main absorption bands: a stronger band (¹La) around 260-270 nm and a weaker, longer-wavelength band (¹Lb) around 280-290 nm.[7]

Halogen substituents act as auxochromes, typically causing a slight bathochromic (red) shift in the absorption maxima. For this compound, the λmax values are expected to shift slightly to longer wavelengths compared to unsubstituted indole.

-

Predicted λmax: ~275 nm and ~295 nm in a solvent like methanol or ethanol.

Experimental Protocols

FTIR Spectroscopy (ATR Method)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade methanol (~1 mg/mL). Dilute this stock solution to achieve an absorbance reading between 0.5 and 1.0 AU (typically in the 10-20 µg/mL range).

-

Acquisition:

-

Use a matched pair of quartz cuvettes. Fill the reference cuvette with methanol.

-

Autozero the instrument with the blank.

-

Record the spectrum of the sample from 400 nm down to 200 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach, where each technique provides a piece of the puzzle. The logical flow of analysis ensures a confident and robust structural assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic profile of this compound is rich with distinct features that enable its unambiguous identification. The 3:1 isotopic cluster in the mass spectrum immediately confirms the presence of chlorine. The ¹H and ¹³C NMR spectra are definitively characterized by the various nJHF and nJCF coupling constants, which not only confirm the presence of fluorine but also its precise location on the aromatic ring. Finally, IR and UV-Vis spectroscopy corroborate the presence of the indole functional group and its conjugated π-system. By integrating these techniques as outlined, researchers and drug development professionals can ensure the structural integrity of this valuable synthetic intermediate with the highest degree of scientific confidence.

References

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Semantic Scholar. Available at: [Link]

-

Martínez-Mayorga, K., et al. (2006). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]

-

Gepshtein, R., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Available at: [Link]

-

Kaski, J., et al. (2018). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. Available at: [Link]

-

Bar-On, O., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH National Library of Medicine. Available at: [Link]

-